4-Azidocinnamaldehyde
Overview
Description
4-Azidocinnamaldehyde is an organic compound with the molecular formula C9H7N3O. It is a derivative of cinnamaldehyde, where the phenyl group is substituted with an azido group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidocinnamaldehyde typically involves the azidation of 4-aminocinnamaldehyde. The process begins with the nitration of cinnamaldehyde to form 4-nitrocinnamaldehyde, which is then reduced to 4-aminocinnamaldehyde. The final step involves the conversion of the amino group to an azido group using sodium azide under acidic conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Azidocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an acidic medium.
Major Products Formed
Oxidation: 3-(4-Azidophenyl)prop-2-enoic acid.
Reduction: 3-(4-Aminophenyl)prop-2-enal.
Substitution: Various azido derivatives depending on the nucleophile used.
Scientific Research Applications
4-Azidocinnamaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of azido derivatives and other functionalized compounds.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of azido-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azidocinnamaldehyde involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, further expanding its utility in chemical biology .
Comparison with Similar Compounds
Similar Compounds
4-Azidocinnamaldehyde: Similar structure but lacks the prop-2-enal moiety.
3-(4-Methoxyphenyl)-2-propenal: Similar structure but with a methoxy group instead of an azido group.
Uniqueness
This compound is unique due to the presence of both an azido group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and bioconjugation studies .
Properties
IUPAC Name |
3-(4-azidophenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGPIUGUWLAIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659787 | |
Record name | 3-(4-Azidophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-78-3 | |
Record name | 3-(4-Azidophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Azidocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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